2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Overview
Description
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours can yield good to excellent results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include temperatures ranging from room temperature to 150°C and reaction times from a few minutes to several hours.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with various molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
- 2-(1,3-benzoxazol-2-ylamino)-7-phenyl-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
Uniqueness
What sets 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one apart from similar compounds is its unique structural features, such as the presence of the benzoxazole moiety and the tetrahydroquinazolinone core
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-1,4,6,8-tetrahydroquinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-23(2)12-16-19(17(28)13-23)20(14-8-4-3-5-9-14)26-21(24-16)27-22-25-15-10-6-7-11-18(15)29-22/h3-11,20H,12-13H2,1-2H3,(H2,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDHWLKMFJNRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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